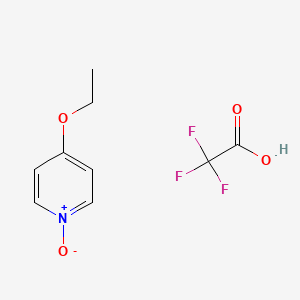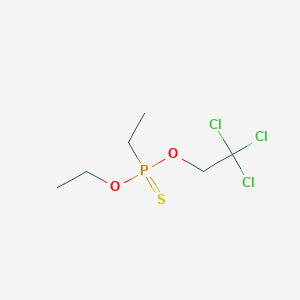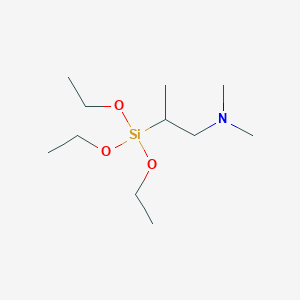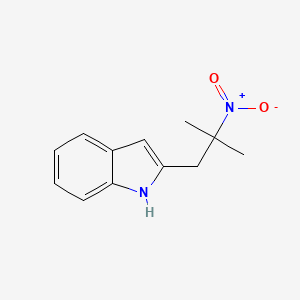![molecular formula C20H23NO5 B14363469 2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate CAS No. 90234-51-8](/img/structure/B14363469.png)
2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate is an organic compound with a complex structure that includes methoxy, propoxybenzoyl, and phenyl acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-nitrophenyl acetate with methyl 3-propoxybenzoate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-methylphenol
- 2-Hydroxy-3-methoxybenzyl alcohol
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
Uniqueness
2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxy, propoxybenzoyl, and phenyl acetate groups sets it apart from similar compounds, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90234-51-8 |
|---|---|
Formule moléculaire |
C20H23NO5 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
[2-methoxy-5-[methyl-(3-propoxybenzoyl)amino]phenyl] acetate |
InChI |
InChI=1S/C20H23NO5/c1-5-11-25-17-8-6-7-15(12-17)20(23)21(3)16-9-10-18(24-4)19(13-16)26-14(2)22/h6-10,12-13H,5,11H2,1-4H3 |
Clé InChI |
TVLXBTLIOSPATN-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate](/img/structure/B14363433.png)

![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)



![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/structure/B14363466.png)
